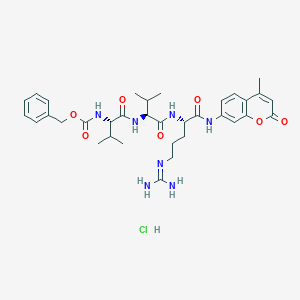
Z-Val-Val-Arg-AMC HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Val-Val-Arg-AMC HCl, also known as ZVAD-fmk, is an irreversible inhibitor of caspase-1 and caspase-8. It is a synthetic peptide that is used in scientific research to study the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. ZVAD-fmk is a useful tool for studying the role of caspase-1 and caspase-8 in laboratory experiments, as it is a highly specific inhibitor of these enzymes.
Wirkmechanismus
Z-Val-Val-Arg-AMC HCl is an irreversible inhibitor of caspase-1 and caspase-8. It binds to the active sites of these enzymes and forms a covalent bond, preventing the enzymes from cleaving their substrates. This prevents the initiation and execution of apoptosis, as well as other processes that are regulated by caspase-1 and caspase-8.
Biochemical and Physiological Effects
Z-Val-Val-Arg-AMC HCl is used to study the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. Inhibition of these enzymes prevents the initiation and execution of apoptosis, as well as other processes that are regulated by caspase-1 and caspase-8. It has been used to study the pathways involved in apoptosis, to study the role of caspase-1 and caspase-8 in inflammatory responses, and to study the role of caspase-1 and caspase-8 in diseases such as cancer and Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Z-Val-Val-Arg-AMC HCl in laboratory experiments is its specificity. It is a highly specific inhibitor of caspase-1 and caspase-8, and does not affect other enzymes or processes. This makes it an ideal tool for studying the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. However, it should be noted that Z-Val-Val-Arg-AMC HCl is an irreversible inhibitor, meaning that the effects of its inhibition are not easily reversed.
Zukünftige Richtungen
There are a number of potential future directions for the use of Z-Val-Val-Arg-AMC HCl in scientific research. These include: further study of the role of caspase-1 and caspase-8 in apoptosis and inflammation; further study of the role of caspase-1 and caspase-8 in diseases such as cancer and Alzheimer’s disease; further study of the mechanisms of action of Z-Val-Val-Arg-AMC HCl; and the development of new inhibitors of caspase-1 and caspase-8.
Synthesemethoden
Z-Val-Val-Arg-AMC HCl is synthesized via a solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain. The first step is to attach the first amino acid to the solid support, followed by the addition of each subsequent amino acid in the desired sequence. Once the peptide is completed, it is cleaved from the solid support and purified.
Wissenschaftliche Forschungsanwendungen
Z-Val-Val-Arg-AMC HCl has been used in numerous scientific studies to study the role of caspase-1 and caspase-8 in apoptosis, inflammation, and other biological processes. It has been used to study the pathways involved in apoptosis, to study the role of caspase-1 and caspase-8 in inflammatory responses, and to study the role of caspase-1 and caspase-8 in diseases such as cancer and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7.ClH/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23;/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37);1H/t25-,28-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOWQGMTENJNAF-SJJWEBCOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-Val-Arg-AMC HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


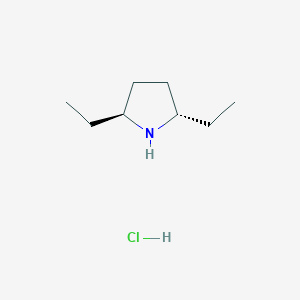
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
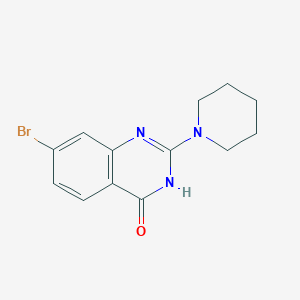
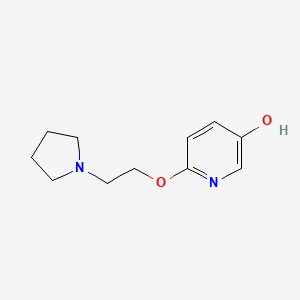
![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)

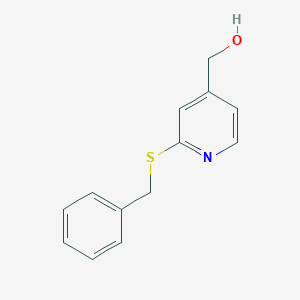
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)



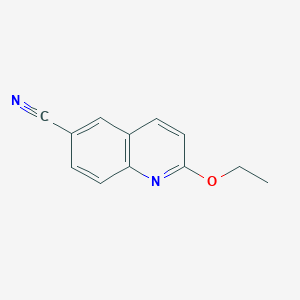
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)